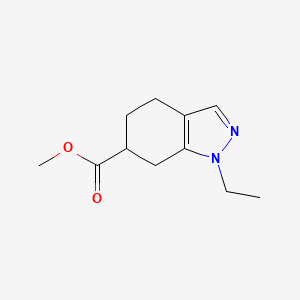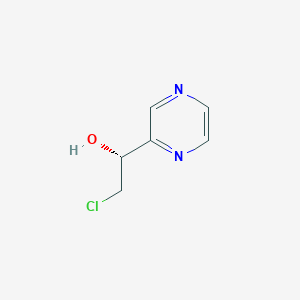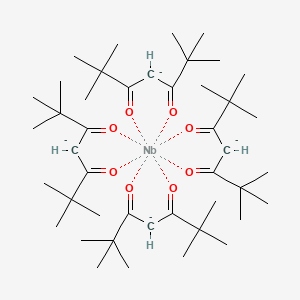
Niobium;2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of niobium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of niobium pentachloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Niobium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: It can be reduced to form lower oxidation state niobium complexes.
Substitution: The ligands can be substituted with other ligands to form different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various niobium complexes with different ligands and oxidation states. These products have diverse applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
Niobium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of niobium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with various metal ions. The β-diketonate structure allows for easy coordination with metal ions, facilitating the formation of stable chelates. These chelates can then participate in various chemical reactions, acting as catalysts or intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Similar in structure and used as a precursor in MOCVD processes.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II): Used in the production of high-temperature superconductors.
Uniqueness
Niobium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination properties and stability. Its ability to form stable complexes with niobium makes it particularly useful in catalysis and materials science. Additionally, its volatility and stability under various conditions make it an ideal precursor for thin film deposition techniques .
Propiedades
Fórmula molecular |
C44H76NbO8-4 |
|---|---|
Peso molecular |
826.0 g/mol |
Nombre IUPAC |
niobium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/4C11H19O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1; |
Clave InChI |
NWLFSVMRCPBMAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
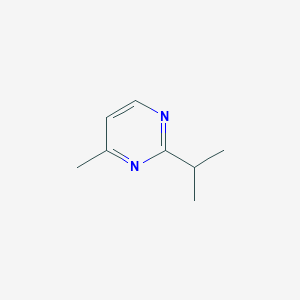
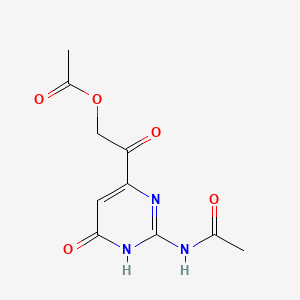
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
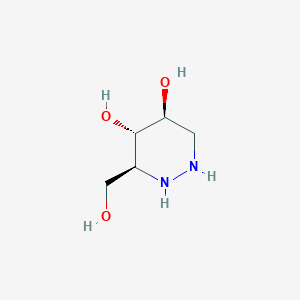

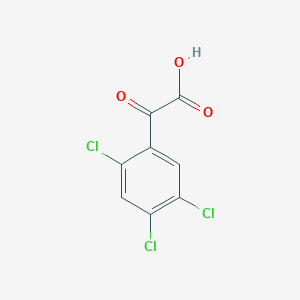
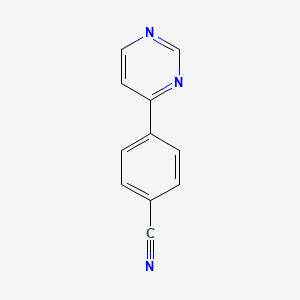
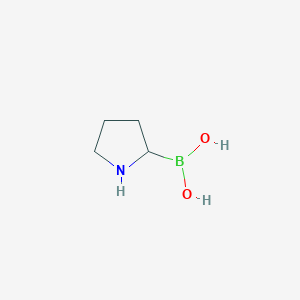
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)

